icosan-1-amine
Overview
Description
Mechanism of Action
Target of Action
Icosan-1-amine, also known as 1-Eicosanamine, is a high carbon chain alkylamine compound
Mode of Action
The specific mode of action of this compound is not well-documented. Alkylamines, in general, can interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
The synthesis of eicosanoid-related compounds often involves complex biochemical pathways, including the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 enzymatic pathways. These pathways are responsible for the generation of a wide range of eicosanoids from arachidonic acid, highlighting the complexity of synthesizing specific eicosanoid compounds such as 1-Eicosanamine.
Pharmacokinetics
It’s known that the compound is a weak base and its solubility, absorption, and distribution can be influenced by the ph of the environment .
Result of Action
It’s known that the compound has good surface activity and lubrication performance due to its long carbon chain structure . It can also be used as an antistatic agent for textiles and paper to improve antistatic performance .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility and hence its bioavailability can be affected by the pH of the environment . Furthermore, the compound should be stored at 2-8°C, away from moisture, to maintain its stability .
Biochemical Analysis
Biochemical Properties
. It is known that long-chain fatty amines like Icosan-1-amine can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. It is possible that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well characterized. Future studies could investigate potential targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
icosan-1-amine can be synthesized through the reduction of eicosanoic acid derivatives. One common method involves the reduction of eicosanoic acid nitrile using lithium aluminum hydride (LiAlH4) in an ether solution, followed by hydrolysis with dilute acid . Another approach is the catalytic hydrogenation of eicosanoic acid amide using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale reduction of eicosanoic acid derivatives using efficient catalytic systems. The process may include steps such as esterification of eicosanoic acid, followed by catalytic hydrogenation to yield the desired amine .
Chemical Reactions Analysis
Types of Reactions
icosan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions to form derivatives such as N-alkylated or N-acylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
icosan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in modifying biological membranes and as a surfactant.
Industry: It is used in the production of specialty chemicals, lubricants, and as a corrosion inhibitor.
Comparison with Similar Compounds
Similar Compounds
1-Octadecanamine (Stearylamine): Similar long-chain primary amine with an 18-carbon backbone.
1-Hexadecanamine (Palmitylamine): Another long-chain primary amine with a 16-carbon backbone.
1-Dodecanamine (Laurylamine): A shorter-chain primary amine with a 12-carbon backbone.
Uniqueness
icosan-1-amine is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. Its higher molecular weight and longer hydrophobic tail make it particularly useful in applications requiring enhanced hydrophobicity and stability.
Properties
IUPAC Name |
icosan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h2-21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHXFUSLEBPCEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065108 | |
Record name | 1-Eicosanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10525-37-8 | |
Record name | Eicosylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10525-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Eicosanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010525378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Eicosanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Eicosanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-EICOSANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/594M3CY45Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 1-eicosanamine be used to modify fabrics for specific applications?
A1: Yes, research suggests 1-eicosanamine can be used as a grafting agent to modify fabric properties. A study explored the use of 1-eicosanamine with tannic acid to create a grafting layer on cotton fabrics. [] This modification aimed to enhance the fabric's ability to separate oil from water, demonstrating potential for environmental applications.
Q2: Are there any known interactions between 1-eicosanamine and metal complexes?
A2: While the provided research doesn't directly involve interactions between 1-eicosanamine and metal complexes, the first paper describes a cobalt(III) complex containing a diethyldithiocarbamate anion that exhibits strong hydrogen bonding with amine groups. [] Although the amine in this case is part of a larger molecule, it suggests potential for interactions between the amine group of 1-eicosanamine and similar metal complexes. Further research is needed to explore the specific interactions and potential applications.
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